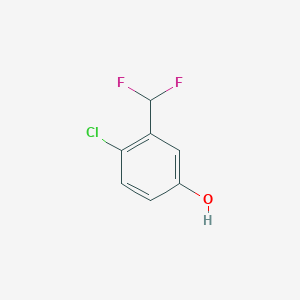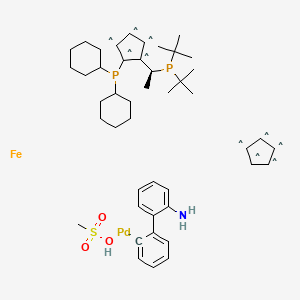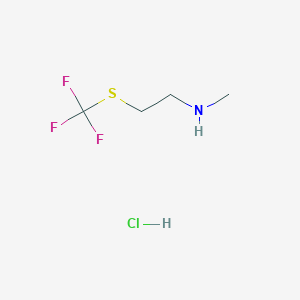![molecular formula C24H29ClN2O2RuS B6309942 Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen] CAS No. 865488-44-4](/img/structure/B6309942.png)
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen] is a coordination complex that features a ruthenium(II) center. This compound is notable for its application in asymmetric catalysis, particularly in transfer hydrogenation reactions. The presence of the mesitylene ligand and the chiral diamine ligand [(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)] imparts unique stereochemical properties to the complex, making it a valuable tool in enantioselective synthesis.
準備方法
The synthesis of Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) typically involves the reaction of a ruthenium precursor with mesitylene and the chiral diamine ligand. One common synthetic route is as follows:
Starting Materials: Ruthenium trichloride, mesitylene, and the chiral diamine ligand [(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)].
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the formation of the complex.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired complex in high purity.
Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
化学反応の分析
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The complex is also involved in reduction reactions, particularly in transfer hydrogenation where it acts as a catalyst to transfer hydrogen from a donor molecule to an acceptor molecule.
Substitution: Ligand substitution reactions can occur, where the chloro or mesitylene ligands are replaced by other ligands under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen donors like isopropanol for transfer hydrogenation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) has a wide range of scientific research applications:
Chemistry: It is extensively used in asymmetric catalysis, particularly in the synthesis of chiral molecules. Its ability to induce enantioselectivity makes it valuable in the production of pharmaceuticals and fine chemicals.
Biology: The compound’s catalytic properties are explored in biochemical reactions, where it can facilitate the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in industrial processes that require enantioselective synthesis, contributing to the production of high-value chemicals with specific stereochemistry.
作用機序
The mechanism by which Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral environment created by the mesitylene and diamine ligands facilitates the selective transfer of hydrogen or other groups to the substrate, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) can be compared with other similar ruthenium-based catalysts, such as:
Chloro(benzene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Similar structure but with benzene instead of mesitylene.
Chloro(cyclopentadienyl)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Features a cyclopentadienyl ligand.
Chloro(p-cymene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Contains p-cymene as the ligand.
The uniqueness of Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) lies in its specific ligand combination, which imparts distinct stereochemical properties and catalytic activity, making it particularly effective in certain enantioselective reactions.
特性
CAS番号 |
865488-44-4 |
|---|---|
分子式 |
C24H29ClN2O2RuS |
分子量 |
546.1 g/mol |
IUPAC名 |
(2-amino-1,2-diphenylethyl)-methylsulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H17N2O2S.C9H12.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-7-4-8(2)6-9(3)5-7;;/h2-11,14-15H,16H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1 |
InChIキー |
IACBEXZXCYLFOG-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
異性体SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
正規SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B6309885.png)










